molecular formula C15H13Cl2N3O2 B2646883 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 1396782-60-7

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2646883
CAS No.: 1396782-60-7
M. Wt: 338.19
InChI Key: HSPCRLHGSACGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone” is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused with an azetidine (four-membered nitrogen-containing ring) and a 2,4-dichlorophenyl ketone moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors in disease pathways.

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPCRLHGSACGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The azetidine ring may enhance binding affinity due to its rigidity and electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other heterocyclic systems, such as triazoles, pyrazoles, and related oxadiazole derivatives. Key comparisons include:

2.1. Cyclopentyl[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azepan-1-yl]methanone (Compound S545-0296)
  • Structural Differences: Ring Size: The target compound contains a four-membered azetidine ring, whereas S545-0296 features a seven-membered azepane ring. Substituents: The dichlorophenyl group in the target compound contrasts with the cyclopentyl group in S545-0294. The electron-withdrawing chlorine atoms increase electrophilicity and may influence interactions with biological targets compared to the non-polar cyclopentyl moiety.
  • Synthetic Accessibility :
    • Azetidine synthesis often requires specialized conditions due to ring strain, whereas azepane derivatives like S545-0296 are more conformationally flexible and easier to functionalize .
2.2. 1,2,4-Triazole Derivatives (e.g., Compound 42)
  • Heterocyclic Core :
    • The 1,2,4-triazole ring in Compound 42 (from ) differs from the 1,2,4-oxadiazole in the target compound. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas oxadiazoles are more electron-deficient, favoring π-π stacking interactions .
  • Biological Implications :
    • Triazole derivatives are widely explored as antimicrobial agents, while oxadiazoles are prioritized in kinase inhibitor design due to their metabolic stability .
2.3. Pyrazole-Based Methanones (e.g., Compounds 7a and 7b)
  • Functional Groups: Compounds 7a and 7b () incorporate pyrazole and thiophene moieties, contrasting with the azetidine-oxadiazole core.
  • Synthetic Routes: The target compound’s synthesis likely involves cyclization of azetidine precursors with oxadiazole-forming reagents (e.g., via Huisgen cycloaddition), whereas pyrazole derivatives like 7a/7b utilize malononitrile or cyanoacetate-based condensations .

Comparative Data Table

Property Target Compound S545-0296 Compound 42
Core Heterocycle 1,2,4-Oxadiazole + Azetidine 1,2,4-Oxadiazole + Azepane 1,2,4-Triazole + Thiophene
Ring Strain High (azetidine) Low (azepane) Moderate (triazole)
Key Substituent 2,4-Dichlorophenyl Cyclopentyl Thienyl + Ethyl
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.0 (moderate polarity)
Bioactivity Focus Kinase inhibition (hypothetical) Not reported Antimicrobial

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence. Its design parallels kinase inhibitors (e.g., imatinib analogs) where oxadiazoles act as ATP-binding mimics.
  • S545-0296 : Lacks reported activity but demonstrates the feasibility of larger N-heterocycles in reducing synthetic complexity .
  • Triazole Derivatives : Exhibit confirmed antimicrobial activity, highlighting the trade-off between heterocycle choice and therapeutic application .

Biological Activity

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C16H18Cl2N4O2
  • Molecular Weight : 369.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known for its role in modulating various biological pathways, including those involved in cancer cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Targeting Kinase Pathways : Preliminary studies suggest that it may inhibit key kinases involved in tumor progression, similar to other compounds in its class.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Cell Line IC50 (μM) Mechanism
A5491.5Induces apoptosis via mitochondrial pathway
MCF-72.0Inhibits proliferation and induces G0/G1 arrest
HeLa1.8Promotes caspase activation leading to apoptosis

Study 1: Cytotoxicity Assessment

In a study conducted by Zhang et al., the compound was tested for its cytotoxic effects on various cancer cell lines using the MTT assay. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 1 μM.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. It was found to activate caspase cascades and disrupt mitochondrial membrane potential in treated cells, leading to apoptosis. This aligns with findings from other oxadiazole derivatives that exhibit similar anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.